What are the properties of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate?
What are the properties of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate?
This is an in-depth technical guide on Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate , a specialized chemical intermediate used in organic synthesis and pharmaceutical research.
CAS No: 102222-55-9 | Formula: C₁₅H₂₀O₆ | M.W.: 296.32 g/mol
Executive Summary
Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is a highly functionalized aromatic keto-ester. It serves as a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of polymethoxylated stilbenoids , flavonoids , and phenylbutyric acid derivatives . Its core structure features an electron-rich 2,3,4-trimethoxybenzene ring coupled to a gamma-keto ester chain. This specific substitution pattern renders it a valuable precursor for developing tubulin polymerization inhibitors, antifungal agents, and cardiovascular therapeutics (analogous to Trimetazidine intermediates).
This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this compound, designed for researchers requiring high-purity synthesis and derivatization strategies.
Physicochemical Profile
The following data aggregates experimental and predicted values for laboratory benchmarking.
| Property | Value | Condition/Note |
| Appearance | White to off-white crystalline solid | Recrystallized form |
| Melting Point | 56 – 58 °C | Standard atmospheric pressure |
| Boiling Point | 422.6 ± 25.0 °C | @ 760 mmHg (Predicted) |
| Boiling Point (Vacuum) | 197 – 198 °C | @ 1 Torr |
| Density | 1.128 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in DCM, Ethyl Acetate, Ethanol | Insoluble in Water |
| LogP | 1.95 | Predicted (Lipophilicity) |
| Flash Point | 167.5 ± 16.7 °C | Avoid open flames |
Synthetic Methodology
The most robust route to Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is the Friedel-Crafts Acylation of 1,2,3-trimethoxybenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification). The 1,2,3-trimethoxy substitution pattern strongly directs electrophilic attack to the 4-position , ensuring high regioselectivity.
Mechanism & Pathway
The reaction proceeds via an acylium ion intermediate generated by a Lewis Acid catalyst (Aluminum Chloride). The electron-donating methoxy groups activate the benzene ring, facilitating rapid substitution.
Figure 1: Friedel-Crafts Acylation pathway for the synthesis of the target keto-ester.
Experimental Protocol
Objective: Synthesis of 10g of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate.
Reagents:
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1,2,3-Trimethoxybenzene (1.0 eq, 33.8 mmol, 5.68 g)
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Ethyl Succinyl Chloride (1.1 eq, 37.2 mmol, 6.12 g)
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Aluminum Chloride (AlCl₃) (1.2 eq, 40.5 mmol, 5.40 g)
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Dichloromethane (DCM) (Anhydrous, 100 mL)
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HCl (1M, for quenching)
Step-by-Step Procedure:
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Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).
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Catalyst Suspension: Add anhydrous DCM (50 mL) and AlCl₃ (5.40 g) to the flask. Cool the suspension to 0°C using an ice bath.
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Acyl Chloride Addition: Dissolve Ethyl Succinyl Chloride (6.12 g) in DCM (10 mL). Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Stir for 20 minutes to generate the acylium complex.
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Substrate Addition: Dissolve 1,2,3-Trimethoxybenzene (5.68 g) in DCM (20 mL). Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. Note: The solution will likely turn dark red/orange.
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Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
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Quenching: Cool the mixture back to 0°C. Carefully quench by slow addition of 1M HCl (50 mL). Caution: Exothermic reaction with gas evolution.
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Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases.[1]
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Washing & Drying: Wash combined organics with saturated NaHCO₃ (to remove acid traces) and Brine. Dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation:
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¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 4.15 (q, 2H, O-CH2), 3.95 (s, 3H, OMe), 3.90 (s, 3H, OMe), 3.88 (s, 3H, OMe), 3.25 (t, 2H, CO-CH2), 2.70 (t, 2H, CH2-COO), 1.25 (t, 3H, CH3).
Downstream Applications & Derivatization
This compound is a versatile "switch" intermediate. The gamma-keto ester functionality allows for divergent synthetic pathways, making it critical for library generation in drug discovery.
Clemmensen/Wolff-Kishner Reduction
Reduction of the ketone yields Ethyl 4-(2,3,4-trimethoxyphenyl)butanoate . Hydrolysis of this ester affords the corresponding phenylbutyric acid, a scaffold often investigated for HDAC inhibition (Histone Deacetylase Inhibitors) and treatment of urea cycle disorders.
Intramolecular Cyclization (Tetralone Synthesis)
Under strong acidic conditions (e.g., Polyphosphoric Acid), the free acid form can undergo intramolecular cyclization to form polymethoxylated tetralones . These are direct precursors to podophyllotoxin analogs (anticancer agents).
Heterocycle Formation
Reaction with hydrazines yields pyridazinones , which are pharmacophores found in various cardio-active and anti-inflammatory drugs.
Figure 2: Primary divergent synthetic pathways for drug development.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Wear nitrile gloves and safety goggles.
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Handle in a fume hood to avoid inhalation of dust/vapors.
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Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent hydrolysis or oxidation.
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References
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Friedel-Crafts Acylation of Polymethoxybenzenes
- Title: Preparation method of ethyl succinyl chloride (Patent CN102126952A).
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Biological Activity of Trimethoxyphenyl Analogues
- Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
- Source: Molecules (MDPI).
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URL:[Link]
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Chemical Properties Data
